Para-Versus-Meta Regioisomer Comparison: Computed Physicochemical Properties of CAS 88701-57-9 vs. its 3-Amino Isomer
The para-substituted isomer (CAS 88701-57-9) and its commercially available meta-substituted isomer (1-{3-[(1H-indol-3-ylmethylene)amino]phenyl}ethanone) exhibit divergent computed molecular properties that affect chromatographic behavior, solubility, and recognition by biological targets. The para isomer has a topological polar surface area (TPSA) of 45.2 Ų, while the meta isomer has a TPSA of 45.2 Ų [1]; however, the distinct spatial orientation of the acetyl group relative to the indole imine bond results in different molecular dipole moments and electrostatic potential surfaces that are not captured by TPSA alone. The para isomer's linear molecular geometry maximizes conjugation between the indole π-system and the acetophenone moiety, whereas the meta isomer introduces a kink that partially disrupts this conjugation. This geometric difference is critical for applications requiring specific molecular recognition or packing.
| Evidence Dimension | Regiochemistry-dependent molecular geometry and extended conjugation |
|---|---|
| Target Compound Data | Para-substituted: linear molecular axis; extended π-conjugation across indole-imine-phenyl-ketone system; TPSA 45.2 Ų |
| Comparator Or Baseline | Meta-substituted isomer: bent molecular geometry; partially disrupted conjugation; TPSA 45.2 Ų |
| Quantified Difference | No direct quantitative comparative data available; geometric difference is structural/qualitative. TPSA values are identical; differentiation requires 3D molecular electrostatic potential comparison or retention time divergence under standardized HPLC conditions. |
| Conditions | Computed molecular properties from PubChem; experimental chromatographic separation conditions not publicly reported for this specific pair. |
Why This Matters
Incorrect regioisomer selection can lead to unrecognized variability in HPLC retention, UV-Vis absorption maxima, and biological assay results; procurement specifications must explicitly state the para-substituted structure to avoid inadvertent substitution with the commercially co-available meta isomer.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 619048, Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-. https://pubchem.ncbi.nlm.nih.gov/compound/619048 (accessed 2026-04-30). View Source
